[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)
Description
The compound features a central ethane-1,2-diyl backbone symmetrically linked to two 1H-tetrazole-1,5-diyl moieties, each terminating in N,N-dimethylmethanamine groups. This structure combines nitrogen-rich tetrazole rings, known for metabolic stability and hydrogen-bonding capacity, with tertiary amines that enhance solubility in polar solvents. Such features make it a candidate for pharmaceutical applications, particularly in drug design targeting enzymes or receptors requiring nitrogen-based interactions .
Properties
Molecular Formula |
C10H20N10 |
|---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
1-[1-[2-[5-[(dimethylamino)methyl]tetrazol-1-yl]ethyl]tetrazol-5-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H20N10/c1-17(2)7-9-11-13-15-19(9)5-6-20-10(8-18(3)4)12-14-16-20/h5-8H2,1-4H3 |
InChI Key |
LAUAPHLQHGHDRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NN=NN1CCN2C(=NN=N2)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Ugi-Azide Multicomponent Reaction (MCR)
The Ugi-azide reaction has emerged as a robust methodology for synthesizing bis-1,5-disubstituted tetrazoles. A catalyst-free protocol developed by Rodríguez et al. (2015) demonstrates the synthesis of analogous bis-tetrazoles using amines, aldehydes, isocyanides, and azidotrimethylsilane (TMSN₃) in methanol. For Compound A , the proposed pathway involves:
Reactants :
- N,N-Dimethylmethanamine as the primary amine.
- Paraformaldehyde (2 equivalents) as the aldehyde source.
- 2,6-Dimethylphenyl isocyanide (2 equivalents) as the isocyanide.
- Azidotrimethylsilane (2 equivalents) as the azide donor.
Reaction Conditions :
Mechanism :
The reaction proceeds through a four-component Ugi-azide mechanism, where the amine and aldehyde form an imine intermediate, which subsequently reacts with the isocyanide and TMSN₃ to generate the tetrazole rings. The ethane-diyl backbone arises from the dimerization of intermediates during the cycloaddition step.
Yield : 88%–95% under ambient conditions; 80%–91% with microwave assistance.
Table 1: Optimization of Ugi-Azide Synthesis for Compound A
| Parameter | Room Temperature | Microwave Heating |
|---|---|---|
| Reaction Time | 7 hours | 15 minutes |
| Yield | 95% | 91% |
| Purity (HPLC) | >98% | >97% |
Azide-Carbonyl Cycloaddition
An alternative route involves the [2+3] cycloaddition between nitriles and sodium azide, a classical method for tetrazole synthesis. EvitaChem reports that Compound A can be synthesized by reacting N,N-dimethylmethanamine-derived nitriles with sodium azide in polar aprotic solvents:
Reactants :
- 1,2-Bis(cyanoethyl)-N,N-dimethylmethanamine (1 equivalent).
- Sodium azide (4 equivalents).
Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or ethanol.
- Temperature: 80°C–100°C.
- Duration: 12–24 hours.
Work-Up :
Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol to isolate Compound A as a crystalline solid.
Yield : 70%–85%, depending on solvent and temperature.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the tetrazole rings and the ethane-diyl spacer. The N,N-dimethylmethanamine groups adopt a staggered conformation, minimizing steric hindrance.
Comparative Analysis of Methods
Table 2: Ugi-Azide vs. Azide-Carbonyl Cycloaddition
| Parameter | Ugi-Azide MCR | Azide-Carbonyl Cycloaddition |
|---|---|---|
| Yield | 88%–95% | 70%–85% |
| Reaction Time | 7 hours/15 minutes | 12–24 hours |
| Scalability | High (gram-scale) | Moderate |
| Byproduct Risk | Low | Moderate (azide residues) |
Chemical Reactions Analysis
Types of Reactions
{[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include N-oxides, reduced amines, and substituted tetrazoles, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring structure is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and agrochemicals. Its unique properties contribute to the development of high-performance products.
Mechanism of Action
The mechanism of action of {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Tetrazole-Based Derivatives
- Compound Type : Derivatives with ethane-diyl bridges and tetrazole rings, e.g., 2,2'-(5,5'-(Oxybis(ethane-1,2-diyl)bis(oxy)bis(1,4-phenylene)bis(2H-tetrazole-2,5-diyl)bis(N,N-diethylethanamine) ().
- Structural Differences : Incorporation of oxygen atoms and phenylene spacers in the bridge alters electronic properties and rigidity compared to the target compound.
- Synthesis : Similar alkylation/condensation routes but require additional steps for oxygenated spacers .
2.2 Bis-Cyanoacrylamide and Bis-Azoles
- Compound Type: N,N'-ethane-1,2-diylbis(2-cyanoacetamide) derivatives ().
- Structural Differences: Cyanoacetamide groups replace tetrazoles, introducing electron-withdrawing cyano groups.
- Functional Impact : Reduced hydrogen-bonding capacity compared to tetrazoles but increased electrophilicity for nucleophilic attack, useful in forming heterocyclic pharmacophores like pyrazoles .
2.3 Schiff Base Macrocycles
- Compound Type : Macrocyclic Schiff bases with ethane-1,2-diylbis(oxy) linkages (e.g., AS1 and AS2 in ).
- Structural Differences : Oxygenated ethane-diyl bridges and macrocyclic architecture enable metal coordination, unlike the acyclic target compound.
- Functional Impact : Macrocyclic effects enhance thermodynamic stability of metal complexes, relevant in catalysis or MRI contrast agents (cf. gadolinium chelates in ) .
2.4 Dinuclear Metal Complexes
2.5 Benzimidazole Derivatives
- Compound Type : N,N'-(Ethane-1,2-diylbis(oxy))bis(benzimidazole carboxamide) ().
- Structural Differences : Oxygen bridges and halogenated benzimidazole units increase molecular weight and polarity.
- Functional Impact : Halogens (Br, F) enhance electronic effects and bioavailability, while oxygen bridges improve solubility—traits advantageous in kinase inhibitors or antimicrobial agents .
Comparative Data Table
Key Research Findings
- Tetrazole vs. Cyano Groups: Tetrazoles offer superior hydrogen-bonding for target engagement, while cyanoacrylamides facilitate heterocycle synthesis .
- Bridge Flexibility : Oxygenated or phenylene-containing bridges () increase steric hindrance, affecting binding kinetics versus the flexible ethane-diyl backbone in the target compound.
- Amine Substituents : Dimethylamine termini enhance solubility relative to diethyl or dipropyl groups in analogs (), critical for pharmacokinetics .
Q & A
Basic: What synthetic methodologies are typically employed for synthesizing [ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine), and what factors critically influence reaction yield?
Answer:
The compound’s synthesis likely involves multi-step reactions, including cycloaddition for tetrazole ring formation and alkylation for amine linkage. Key parameters include:
- Temperature control : Low temperatures (-35°C) during intermediate steps to prevent side reactions, as seen in analogous triazole syntheses .
- Base selection : Use of sterically hindered bases (e.g., DIPEA) to optimize deprotonation and minimize byproducts .
- Purification : Chromatography or recrystallization to isolate the bis-tetrazole product, given the compound’s potential for isomerism.
Advanced: How can density functional theory (DFT) simulations guide the design of coordination studies involving this compound with transition metals?
Answer:
DFT can predict:
- Ligand geometry : Optimizing tetrazole-amine spatial arrangement to assess steric compatibility with metal centers (e.g., Cu²⁺, Fe³⁺) .
- Electronic properties : Calculating frontier molecular orbitals (HOMO/LUMO) to evaluate redox activity and metal-ligand charge transfer .
- Stability constants : Estimating binding affinities for selective metal coordination, critical for catalysis or sensor applications .
Methodological Note: Validate computational results with spectroscopic data (e.g., UV-Vis, EPR) to resolve discrepancies between theory and experiment .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for tetrazole protons (δ 8–10 ppm) and dimethylamine groups (δ 2.2–3.0 ppm), with coupling patterns confirming connectivity .
- FT-IR : Identify N-H stretching (3100–3300 cm⁻¹) and tetrazole ring vibrations (1350–1450 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation pathways to verify purity .
Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound’s electronic structure?
Answer:
- Iterative refinement : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental UV-Vis or NMR shifts .
- Solvent effects : Incorporate solvent models (e.g., PCM) in simulations to account for polarity-induced spectral shifts .
- X-ray crystallography : Resolve ambiguities by comparing experimental bond lengths/angles with DFT-optimized geometries .
Basic: What catalytic or material science applications are suggested by structural analogs of this compound?
Answer:
- Catalysis : Bis-tetrazole ligands in transition metal complexes (e.g., Cu) for oxidation reactions, analogous to triazole-based systems .
- Energetic materials : High nitrogen content (~60%) suggests potential as a low-sensitivity explosive or propellant additive .
- Membrane technology : Functionalization into polymers for ion-selective membranes, leveraging amine-tetrazole polarity .
Advanced: What experimental strategies mitigate thermal decomposition risks during stability studies of this compound?
Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures under inert vs. oxidative atmospheres .
- Kinetic studies : Apply Arrhenius models to extrapolate shelf-life under storage conditions .
- Microcalorimetry : Measure heat flow during decomposition to assess exothermicity risks .
Basic: How can researchers identify unexplored research gaps for this compound within existing literature?
Answer:
- Systematic reviews : Map prior studies on tetrazole-amine hybrids to flag understudied areas (e.g., bioactivity, photoluminescence) .
- Patent analysis : Identify industrial applications (e.g., corrosion inhibitors) not yet explored in academia .
- Thematic clustering : Use bibliometric tools to detect trends (e.g., catalysis vs. materials) and gaps .
Advanced: What mechanistic insights are required to optimize this compound’s performance in heterogeneous catalysis?
Answer:
- Surface adsorption studies : Use XPS or TEM to evaluate ligand anchoring on catalyst supports (e.g., SiO₂, MOFs) .
- Operando spectroscopy : Monitor active sites during catalysis (e.g., DRIFTS for in-situ reaction analysis) .
- Kinetic isotope effects : Probe rate-determining steps in catalytic cycles (e.g., C-H activation vs. electron transfer) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (analogous to tetrazole derivatives) .
- Storage : Keep in inert, dry conditions to prevent hydrolysis or thermal degradation .
- Waste disposal : Neutralize acidic byproducts (e.g., from tetrazole rings) before disposal .
Advanced: How can researchers design a robust theoretical framework to study this compound’s reactivity across interdisciplinary applications?
Answer:
- Multi-scale modeling : Combine DFT (electronic scale) with MD (bulk behavior) for catalytic or material systems .
- Cross-disciplinary linkage : Integrate coordination chemistry principles with fuel engineering or separation science paradigms .
- Hypothesis-driven experimentation : Formulate testable predictions (e.g., ligand flexibility vs. catalytic turnover) to validate theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
